molecular formula C9H19Cl2N3 B13631408 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride

Cat. No.: B13631408
M. Wt: 240.17 g/mol
InChI Key: KLBWIJQODKJXKI-UHFFFAOYSA-N
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Description

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with ethylenediamine to form the imidazole ring, followed by subsequent functionalization to introduce the amine group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole amines .

Mechanism of Action

The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Biological Activity

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride, also known as a dihydroimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets. The focus of this article is to explore the biological activity of this compound, including its anticancer properties, receptor affinities, and other pharmacological effects.

PropertyValue
Chemical Formula C9H19Cl2N3
Molecular Weight 240.18 g/mol
IUPAC Name 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine; dihydrochloride
PubChem CID 132308326

Antitumor Activity

Recent studies have highlighted the anticancer potential of various imidazole derivatives, including those related to 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine. A notable study evaluated a series of compounds with similar structures for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition against cervical (SISO) and bladder (RT-112) cancer cell lines, with IC50 values ranging from 2.38 to 3.77 µM .

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (µM)
4eSISO2.38
5lRT-1123.77
5mSISO14.74

The compound N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide was particularly noted for its ability to induce apoptosis in SISO cells at higher concentrations .

Receptor Interactions

The biological activity of this compound can also be attributed to its interaction with various receptors. Research on similar imidazole derivatives has shown that they often exhibit high affinity for imidazoline binding sites (IBS) and adrenergic receptors (alpha(1) and alpha(2)). These interactions are critical for their antihypertensive and cardioprotective effects . For instance, compounds displaying strong binding affinities for IBS were associated with significant reductions in mean arterial blood pressure (MAP) in hypertensive models.

Case Studies

In a pharmacological evaluation involving spontaneously hypertensive rats, compounds derived from the imidazole framework demonstrated notable effects on cardiovascular parameters. The most active compounds were those that maintained high affinities for IBS and alpha(2) receptors .

Case Study Summary:

  • Objective: Evaluate the antihypertensive effects of imidazole derivatives.
  • Methodology: Affinity assays for IBS and adrenergic receptors; monitoring MAP and heart rate.
  • Findings: High-affinity compounds significantly reduced MAP, indicating potential therapeutic applications in hypertension.

Properties

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.17 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C9H17N3.2ClH/c10-9(4-2-1-3-5-9)8-11-6-7-12-8;;/h1-7,10H2,(H,11,12);2*1H

InChI Key

KLBWIJQODKJXKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NCCN2)N.Cl.Cl

Origin of Product

United States

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